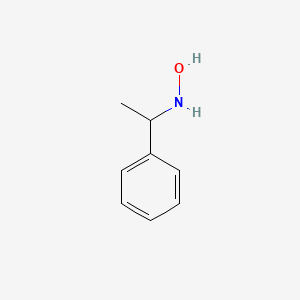

N-(1-phenylethyl)hydroxylamine

Übersicht

Beschreibung

N-(1-phenylethyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Direct Oxidation of Primary Amines: One common method involves the direct oxidation of primary amines using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (MCPBA).

Telescoped Process: An improved process for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine involves a three-step, single-solvent telescoped process.

Industrial Production Methods: Industrial production methods typically involve the use of scalable synthetic routes that ensure high yield and purity. The telescoped process mentioned above is particularly suitable for industrial applications due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(1-phenylethyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, MCPBA.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Major Products:

Oxidation Products: Nitroso compounds, nitro compounds.

Reduction Products: Primary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(1-phenylethyl)hydroxylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to enhance drug efficacy and stability makes it valuable in drug formulation. For instance, it is involved in synthesizing chiral compounds that are essential for producing enantiopure drugs, which exhibit improved therapeutic effects and reduced side effects compared to their racemic counterparts.

Organic Synthesis

The compound is widely used as a building block in organic synthesis. It participates in various chemical reactions, including:

- Amination Reactions : this compound can be utilized to convert alcohols into anilines via hydroxylamine-mediated C–C amination processes, showcasing its role in generating valuable amine derivatives .

- Chiral Synthesis : The compound's chiral nature allows it to be employed in asymmetric synthesis, which is critical for producing compounds with specific stereochemistry required in pharmaceuticals.

Biological Research

In biological contexts, this compound is used as a probe to investigate enzyme mechanisms and biochemical pathways. Its reactive hydroxylamine group can form covalent bonds with active sites of enzymes, providing insights into enzyme inhibition and activation mechanisms. This property is particularly useful for studying the interactions between drugs and their biological targets.

Environmental Applications

This compound has potential applications in developing eco-friendly pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that minimize environmental impact while maintaining efficacy against target pests .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying specific biomolecules. Its reactivity allows it to form stable derivatives with carbonyl compounds, facilitating their analysis through various chromatographic techniques .

Polymer Chemistry

In polymer chemistry, this compound is used to produce specialty polymers with enhanced thermal and mechanical properties compared to traditional additives. This application highlights its role in advancing materials science by improving the performance of polymeric materials .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Pharmaceutical Development | Intermediate for chiral drugs |

| Organic Synthesis | Building block for amine synthesis |

| Biological Research | Probe for enzyme mechanisms |

| Environmental Science | Development of eco-friendly pesticides |

| Analytical Chemistry | Detection of carbonyl compounds |

| Polymer Chemistry | Production of specialty polymers |

Case Study 1: Chiral Synthesis

A study demonstrated the efficient production of (S)-1-phenyl-1,2-ethanediol using this compound as a key intermediate. The research highlighted the importance of this compound in enhancing cofactor regeneration during enzymatic reactions, leading to improved yields and optical purity in the final product .

Case Study 2: Enzyme Mechanism Investigation

Research utilizing this compound explored its role as a probe for studying the mechanisms of certain enzymes. The findings revealed how modifications in the hydroxylamine structure could influence enzymatic activity, providing insights into drug design and development strategies aimed at enzyme inhibition.

Wirkmechanismus

The mechanism of action of N-(1-phenylethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- N-phenylhydroxylamine

- N-methylhydroxylamine

- N-ethylhydroxylamine

Comparison: N-(1-phenylethyl)hydroxylamine is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. The presence of the phenylethyl group also enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

N-(1-phenylethyl)hydroxylamine is an organic compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a phenethyl moiety. Its molecular formula is , with a molecular weight of approximately 165.22 g/mol. The compound exists in two enantiomeric forms: (R)-N-(1-phenylethyl)hydroxylamine and (S)-N-(1-phenylethyl)hydroxylamine, which differ in their spatial arrangement around the chiral nitrogen atom.

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity:

Research indicates that hydroxylamines, including this compound, exhibit antioxidant properties. These compounds can interact with reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems.

2. Antibacterial Properties:

Limited studies suggest that this compound may possess antibacterial activity against specific bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

3. Role in Organic Synthesis:

this compound serves as a resolving agent in the synthesis of chiral compounds. Its ability to facilitate the separation of enantiomers highlights its significance in organic chemistry and pharmaceutical development.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver) | 25 | Moderate cytotoxicity |

| HT-29 (Colon) | 30 | Moderate cytotoxicity |

| MCF-7 (Breast) | 20 | High cytotoxicity |

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

A notable case study examined the effects of hydroxylamine derivatives, including this compound, on oxidative stress markers in Wistar rats. The study found that administration of hydroxylamines resulted in increased levels of lipid peroxidation and alterations in glutathione levels, indicating a significant impact on oxidative stress pathways .

Toxicological Considerations

Despite its potential therapeutic applications, this compound also poses toxicity risks. Hydroxylamines are known to exhibit mutagenic properties and can induce oxidative stress, leading to cellular damage. Therefore, understanding the dose-response relationship and safety profile is critical for future applications .

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456060 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-98-3 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights about N-(1-Phenylethyl)hydroxylamine can be gained from NMR spectroscopy?

A1: [, ] Nuclear Magnetic Resonance (NMR) spectroscopy reveals intriguing structural characteristics of this compound and its derivatives. Specifically, 2-cyanoethyl(phenyl)-1-phenylethylphosphine, a derivative of this compound, exhibits magnetic non-equivalence in its NMR spectra. [] This suggests the presence of diastereomers due to the chiral center at the 1-phenylethyl group. Furthermore, evidence suggests that asymmetric induction occurs during the final stage of the phosphine synthesis, contributing to this non-equivalence. [] In contrast, NO-dimethyl-N-(1-phenylethyl)hydroxylamine, another derivative, only displays this non-equivalence at low temperatures (below -10°C in deuterated chloroform). [] This suggests that the energy difference between the diastereomeric pairs is small, leading to almost equal populations in the mixture at higher temperatures.

Q2: Are there efficient synthetic methods available for producing (S)-N-(1-Phenylethyl)hydroxylamine?

A2: Yes, research has led to the development of an efficient and scalable process for synthesizing (S)-N-(1-Phenylethyl)hydroxylamine p-toluenesulfonic acid salt. [] This process involves three sequential steps conducted within a single solvent, making it amenable to large-scale manufacturing. [] This method's versatility extends beyond (S)-N-(1-Phenylethyl)hydroxylamine, demonstrating its potential for preparing other chiral hydroxylamines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.